Ethyl [3-(hydroxymethyl)phenoxy]acetate
Description
Ethyl [3-(hydroxymethyl)phenoxy]acetate is a phenolic ester derivative characterized by a hydroxymethyl substituent at the meta position of the aromatic ring, linked to an ethyl acetate group via an ether bond. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its synthesis typically involves the reaction of ethyl 2-(4-(hydroxymethyl)phenoxy)acetate with phosphorus tribromide (PBr₃) in an anhydrous ether solution under argon, yielding a bromide derivative . The compound’s structural flexibility allows for further functionalization, making it valuable in medicinal chemistry for derivatization into bioactive molecules.
Properties
CAS No. |
93306-78-6 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
DFFRTNMMPGOXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Ethyl [3-(Hydroxymethyl)phenoxy]acetate Analogs
Key Observations :
- Substituent Position : Meta-substituted derivatives (e.g., hydroxymethyl or trifluoromethyl at C3) exhibit enhanced solubility and metabolic stability compared to para-substituted analogs, which often show higher lipophilicity .
- Electron-Withdrawing Groups: Trifluoromethyl groups (e.g., in Ethyl 2-(3-(trifluoromethyl)phenoxy)acetate) increase electrophilicity, improving reactivity in nucleophilic substitutions .
- Chlorinated Derivatives: Dichloro-substituted analogs (e.g., Ethyl (2,3-dichloro-4-formylphenoxy)acetate) demonstrate potent diuretic activity due to enhanced binding affinity to renal ion channels .
Key Findings :
- Hydroxymethyl vs. Chloro Substitution : Hydroxymethyl groups enhance water solubility, critical for oral bioavailability in puerarin derivatives , while chloro groups improve target binding in diuretics .
- Ester Stability : Ethyl esters with electron-withdrawing substituents (e.g., trifluoromethyl) resist hydrolysis better than hydroxymethyl analogs, affecting their pharmacokinetic profiles .
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